N~1~'-1-naphthyl-1,4'-bipiperidine-1',4'-dicarboxamide
Description
Naphthyl-bipiperidine dicarboxamide derivatives are studied for their potential in various applications due to their unique chemical structure and properties.
Synthesis Analysis
- Compounds similar to N
1'-1-naphthyl-1,4'-bipiperidine-1',4'-dicarboxamide are synthesized through complex processes involving cyclocondensation and treatment with amine derivatives (Grossi et al., 2005).
Molecular Structure Analysis
- The molecular structure of these compounds is characterized by the presence of naphthalene and bipiperidine rings, contributing to their unique properties (Özer et al., 2009).
Chemical Reactions and Properties
- These compounds are involved in various chemical reactions, including cycloadditions and binding interactions, which impact their functional characteristics (Kohmoto et al., 2001).
Physical Properties Analysis
- The physical properties of such compounds are influenced by their molecular structure, particularly the arrangement of naphthalene and bipiperidine rings, affecting their solubility and melting points (Reger et al., 2009).
Chemical Properties Analysis
- The chemical properties, like reactivity and stability, are determined by the specific substituents on the naphthalene and bipiperidine rings. These properties are critical in understanding their potential applications in various fields (Langdon-Jones et al., 2015).
properties
IUPAC Name |
1-N-naphthalen-1-yl-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c23-20(27)22(26-13-4-1-5-14-26)11-15-25(16-12-22)21(28)24-19-10-6-8-17-7-2-3-9-18(17)19/h2-3,6-10H,1,4-5,11-16H2,(H2,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYANECQYYFWBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)NC3=CC=CC4=CC=CC=C43)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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